molecular formula C26H24FN3O3S B11123543 7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123543
M. Wt: 477.6 g/mol
InChI Key: HDTRGXFLGUUYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-FLUORO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of fluorine, thiadiazole, and chromeno-pyrrole structures

Preparation Methods

The synthesis of 7-FLUORO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the thiadiazole ring, the chromeno-pyrrole core, and the introduction of the fluorine atom. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-FLUORO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 7-FLUORO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar compounds include other fluorinated thiadiazole derivatives and chromeno-pyrrole compounds. Compared to these, 7-FLUORO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H24FN3O3S/c1-13(2)11-20-28-29-26(34-20)30-22(16-7-5-15(6-8-16)14(3)4)21-23(31)18-12-17(27)9-10-19(18)33-24(21)25(30)32/h5-10,12-14,22H,11H2,1-4H3

InChI Key

HDTRGXFLGUUYRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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